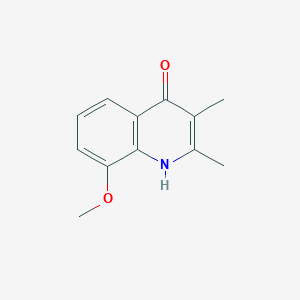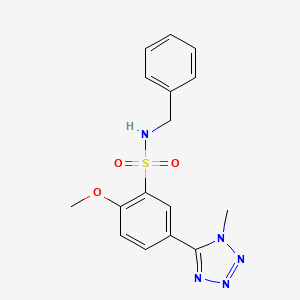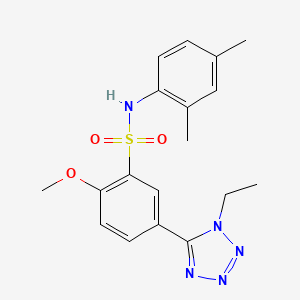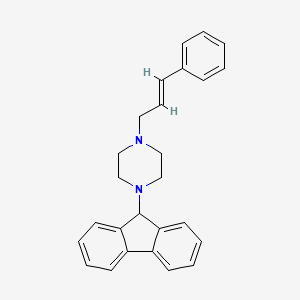
N~1~,N~2~-dimethylhomoserinamide
Vue d'ensemble
Description
N~1~,N~2~-dimethylhomoserinamide (DMHS) is a naturally occurring compound found in various marine organisms. It has been identified as a potential therapeutic agent due to its unique chemical properties and biological activities.
Applications De Recherche Scientifique
N~1~,N~2~-dimethylhomoserinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been investigated for its role in regulating immune responses and modulating cell signaling pathways. In addition, this compound has been explored as a potential drug delivery system due to its ability to encapsulate and transport various compounds.
Mécanisme D'action
The exact mechanism of action of N~1~,N~2~-dimethylhomoserinamide is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular processes. This compound has been shown to interact with cell membranes, leading to changes in membrane fluidity and permeability. It has also been suggested that this compound may interfere with intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to induce apoptosis in tumor cells and inhibit the proliferation of cancer cells. In addition, this compound has been shown to modulate the production of pro-inflammatory cytokines and regulate immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~,N~2~-dimethylhomoserinamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. In addition, the purity of this compound can vary depending on the synthesis method used, which can affect the reproducibility of experimental results.
Orientations Futures
There are several future directions for N~1~,N~2~-dimethylhomoserinamide research. One area of focus is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of focus is the investigation of this compound as a potential therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, the use of this compound as a drug delivery system for various compounds is an area of active research. Finally, the exploration of the mechanism of action of this compound and its interactions with cellular processes is an important area of future research.
Conclusion:
In conclusion, this compound is a naturally occurring compound with potential therapeutic applications. It can be synthesized through a series of chemical reactions and has been extensively studied for its biological activities. This compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities, and has been explored as a potential drug delivery system. Despite its advantages for lab experiments, this compound has some limitations that need to be addressed. There are several future directions for this compound research, including the development of new synthetic methods and the investigation of its therapeutic potential for various diseases.
Propriétés
IUPAC Name |
4-hydroxy-N-methyl-2-(methylamino)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-7-5(3-4-9)6(10)8-2/h5,7,9H,3-4H2,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIXGQPXTPLAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCO)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B3749513.png)


![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide](/img/structure/B3749537.png)

![2-[(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B3749560.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B3749562.png)
![N-[4-({[3-(cyclohexylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3749569.png)
![3-chloro-N-methyl-N-[2-(2-pyridinyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3749576.png)
![dimethyl 5-{5-[4-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalate](/img/structure/B3749584.png)
![3-chloro-5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3749591.png)
![3-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3749607.png)